7-Iodohept-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

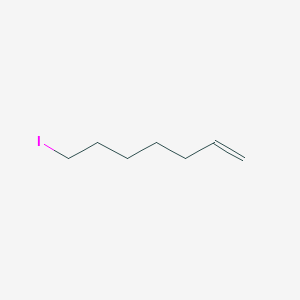

7-Iodohept-1-ene is a chemical compound with the molecular formula C7H13I . It has a molecular weight of 224.08 .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon chain (heptane) with a double bond at the first carbon (1-ene) and an iodine atom attached to the seventh carbon .Physical and Chemical Properties Analysis

This compound has a boiling point of 90-100 °C (under a pressure of 40 Torr) and a predicted density of 1.418±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Pseudo Sugars 7-Deoxy-7-iodohept-1-enitols, closely related to 7-Iodohept-1-ene, are used in the synthesis of pseudo sugars. They undergo intramolecular reactions to form 5-carba analogues of pyranoses. This process involves a radical generation at C-7 and the configuration of the new chiral centre is dependent on the starting material’s orientation and substitution pattern (Redlich, Sudau, Szardenings, & Vollerthun, 1992).

Formation of Novel Tetrahydrofurans and Tetrahydropyrans Research shows that the iodocyclisation of certain unsaturated esters, similar in structure to this compound, results in the formation of novel tetrahydrofurans and tetrahydropyrans. This process is indicative of the compound's potential in creating unique cyclic structures (Macritchie, Peakman, Silcock, & Willis, 1998).

Catalysis in Methylation Reactions 1,8-Diazabicyclo[5.4.0]undec-7-ene, which shares structural similarities with this compound, is used as an effective catalyst in methylation reactions of various organic compounds, demonstrating the potential of similar structures in catalytic processes (Shieh, Dell, & Repic, 2001).

Cycloheptenone Annulation Method Compounds structurally related to this compound are utilized in a cycloheptenone annulation method, showcasing its utility in complex organic synthesis and potentially expanding its applications in synthetic chemistry (Piers, Walker, & Armbrust, 2000).

Investigations in Gold Catalysis The investigation of gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complex, a compound similar to this compound, provides insights into gold-catalyzed cycloisomerization processes. This research can lead to a deeper understanding of gold catalysis in organic synthesis (Brooner, Robertson, & Widenhoefer, 2014).

DNA-Cleaving Properties and Antitumor Activity Studies on enediynes, which include this compound derivatives, show potential in DNA-cleaving properties and antitumor activity. This application is crucial in medicinal chemistry and drug development (Nicolaou, Liu, Zeng, & Mccomb, 1992).

Pheromone Synthesis The synthesis of long-chain enals, including derivatives of this compound, is used in the production of insect pheromones, showing its applicability in biochemistry and environmental studies (Jones, Acquadro, & Carmody, 1975).

Exploring Properties in Primordial Nucleosynthesis The study of the He3(α,γ)7Be reaction, related to this compound, has implications in understanding stellar and primordial nucleosynthesis, particularly in the production of primordial lithium. This research is significant in the field of astrophysics and cosmology (Leva et al., 2009).

Safety and Hazards

7-Iodohept-1-ene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

Eigenschaften

IUPAC Name |

7-iodohept-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGSTZYMNCELHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)

![N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2400560.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2400564.png)

![(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate](/img/no-structure.png)